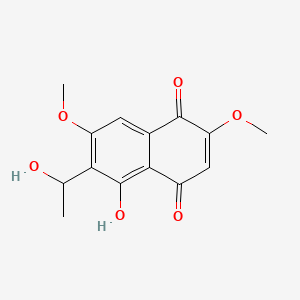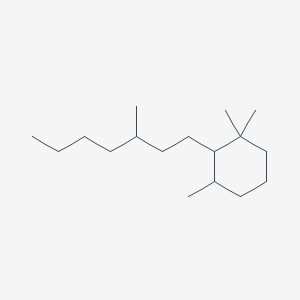
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its cyclohexane ring substituted with three methyl groups and a 3-methylheptyl group. Its molecular formula is C17H34 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts for the alkylation reactions. These methods are designed to maximize yield and minimize by-products. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: Cl2 or Br2, UV light or heat.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of cycloalkane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved are specific to the context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1,3-Trimethylcyclohexane: Similar structure but lacks the 3-methylheptyl group.
1,1,2-Trimethylcyclohexane: Differently substituted cyclohexane with similar properties.
Uniqueness
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylheptyl group differentiates it from other cyclohexane derivatives, influencing its reactivity and applications .
Properties
CAS No. |
86960-70-5 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
1,1,3-trimethyl-2-(3-methylheptyl)cyclohexane |
InChI |
InChI=1S/C17H34/c1-6-7-9-14(2)11-12-16-15(3)10-8-13-17(16,4)5/h14-16H,6-13H2,1-5H3 |
InChI Key |
BQYHJHZBQFKYBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCC1C(CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


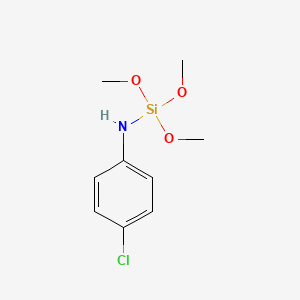
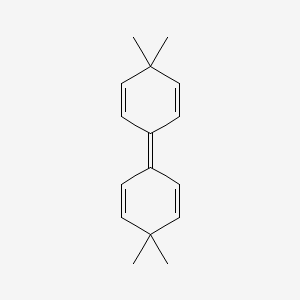
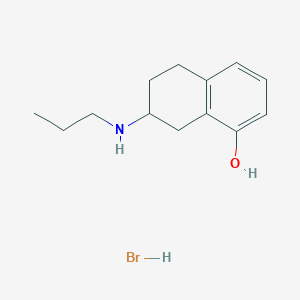
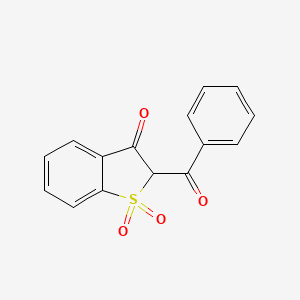
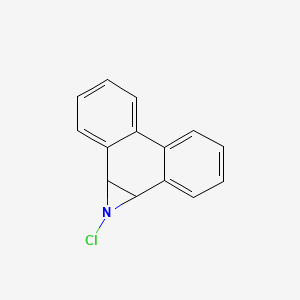


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
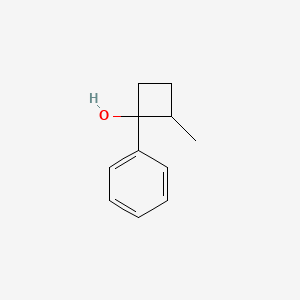
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
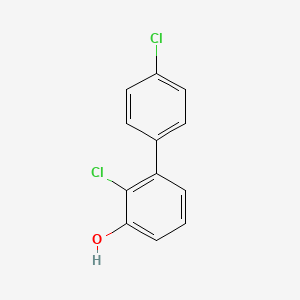
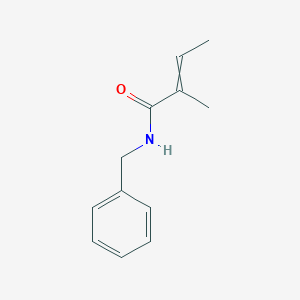
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
